Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate
Description
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-8-10-14(11-9-12)22(19,20)17-15(16(18)21-2)13-6-4-3-5-7-13/h3-11,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYIDMOVZKCDIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Reagents
The most extensively documented method involves a phosphorus(III)-mediated reductive condensation of methyl benzoylformate (1 ) with 4-methyl-N-(phenylmethyl)benzenesulfonamide (2 ) (Figure 1). Tris(dimethylamino)phosphine (P(NMe₂)₃) serves as the reductant, facilitating the formation of a Kukhtin-Ramirez adduct. This intermediate undergoes Arbuzov-like displacement to yield the target compound (3 ).
Reaction Conditions:
Stepwise Procedure
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Setup: A 1-L three-necked flask is equipped with a pressure-equalizing addition funnel, nitrogen inlet, and magnetic stirrer. The apparatus is purged via three evacuation-backfill cycles.
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Charging Reagents:
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Workup: After 2 hours of stirring at room temperature, the mixture is concentrated under reduced pressure. The crude product is purified via flash chromatography (hexane/ethyl acetate, 3:1) to afford 3 in 85% yield.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (HPLC) | >98% |
| Reaction Time | 2.5 hours |
Friedel-Crafts Alkylation of Sulfonyloxyacetic Acid Derivatives
Patent Methodology
An alternative route described in US Patent 5,698,735 utilizes Friedel-Crafts alkylation. This method avoids halogenated intermediates, enhancing safety and scalability.
Reagents:
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Substrate: Sulfonyloxy-activated hydroxyacetic acid derivative (e.g., n-butyl (tosyloxy)acetate)
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Aromatic Component: Toluene or benzene derivatives
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Catalyst: Aluminum chloride (Lewis acid)
Procedure:
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Reaction Setup: The aromatic component and AlCl₃ are combined in dichloromethane.
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Alkylation: The sulfonyloxyacetic acid derivative is added dropwise at 0°C.
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Hydrolysis: The intermediate ester is hydrolyzed with 10% HCl to yield the carboxylic acid, which is subsequently esterified with methanol.
Optimization Insights:
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Temperature: 0–25°C minimizes side reactions.
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Solvent: Dichloromethane or nitrobenzene enhances electrophilicity.
Intermediate Synthesis and Functionalization
Preparation of 4-Methyl-N-(Phenylmethyl)Benzenesulfonamide (2)
2 is synthesized via nucleophilic substitution of 4-methylbenzenesulfonyl chloride with benzylamine.
Procedure:
Esterification of Carboxylic Acid Intermediates
The patent method and supporting literature highlight esterification as a critical step:
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Reagent: Methanol with catalytic sulfuric acid.
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Conditions: Reflux for 6–8 hours.
Comparative Analysis of Methods
Table 1: Method Comparison
| Parameter | Reductive Condensation | Friedel-Crafts |
|---|---|---|
| Yield | 85% | 70–75% |
| Reaction Time | 2.5 hours | 8–12 hours |
| Safety | Avoids carcinogenic byproducts | Requires AlCl₃ handling |
| Scalability | Laboratory-scale | Industrial-scale |
Challenges and Optimization Strategies
Moisture Sensitivity
The phosphorus(III)-mediated method requires strict anhydrous conditions. Traces of water degrade P(NMe₂)₃, necessitating nitrogen atmospheres and oven-dried glassware.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products include sulfonic acids and carboxylic acids.
Reduction: The major products are amines and alcohols.
Substitution: The major products are sulfonamides and esters.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate has been investigated for its potential therapeutic effects, particularly in cancer treatment.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that modifications to sulfonamide groups can enhance the efficacy of drugs targeting specific cancer pathways. The sulfonamide moiety is crucial for biological activity, influencing drug-receptor interactions and cellular uptake .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis.
Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of various bioactive molecules, particularly those containing sulfonamide functionalities. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups, enhancing the structural diversity of resultant compounds .
Methodologies
Recent methodologies have included Pd(II)-catalyzed reactions that utilize this compound as a key starting material for creating complex molecular architectures . Such synthetic routes are valuable in pharmaceutical chemistry for developing new therapeutic agents.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of sulfonamide derivatives based on this compound and evaluated their cytotoxicity against multiple myeloma cell lines. One derivative exhibited nanomolar potency, significantly inhibiting cell proliferation and inducing apoptosis . This highlights the potential of this compound as a scaffold for developing novel anticancer therapies.
Case Study 2: Organic Synthesis Innovations
A recent investigation into the synthetic utility of this compound demonstrated its effectiveness in forming complex cyclic structures through innovative reaction pathways. The study reported high yields and selectivity, showcasing its role as a versatile building block in organic synthesis .
Mechanism of Action
The mechanism of action of Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. This compound can also participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylpropanoate
- Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylbutanoate
Uniqueness
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is unique due to its specific structural features, such as the presence of both a sulfonyl group and a phenylacetate moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .
Biological Activity
Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various diseases, including malaria and inflammatory conditions. This article explores its mechanisms of action, pharmacological effects, and potential applications based on current research findings.
Target Enzymes
The primary biological targets of this compound are the cysteine proteases falcipain 2 (FP-2) and falcipain 3 (FP-3) found in Plasmodium falciparum, the malaria-causing parasite. By inhibiting these enzymes, the compound disrupts the parasite's ability to digest hemoglobin, which is essential for its survival and proliferation.
Biochemical Pathways
The inhibition of FP-2 and FP-3 leads to a cascade of biochemical events that ultimately result in the death of the malaria parasite. This action highlights the compound's potential as an antimalarial agent. Additionally, studies suggest that it may also modulate pathways related to inflammation, making it a candidate for treating inflammatory diseases .
In Vitro Studies
Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has shown promising results against A549 lung cancer cells, indicating a potential role in cancer therapy . The compound's structure-activity relationship (SAR) has been explored to optimize its efficacy against different targets.
Case Studies
- Antimalarial Activity : In experimental models, this compound effectively reduced parasitemia in infected subjects by inhibiting key proteases necessary for the parasite's lifecycle.
- Inflammatory Response Modulation : In animal models of inflammation, this compound exhibited significant anti-inflammatory effects by modulating cytokine release and reducing leukocyte infiltration into inflamed tissues .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Primary Activity | Target Enzyme(s) | IC50 Value (µM) |
|---|---|---|---|
| This compound | Antimalarial, Anti-inflammatory | FP-2, FP-3 | TBD |
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}benzoate | Anti-inflammatory | COX-1, COX-2 | TBD |
| Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylpropanoate | Anticancer | Various | TBD |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-(4-methylphenylsulfonamido)-2-phenylacetate, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via sulfonamide coupling between 4-methylbenzenesulfonyl chloride and methyl 2-amino-2-phenylacetate. Key steps include:
- Amino protection : React methyl 2-amino-2-phenylacetate with 4-methylbenzenesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via HPLC or TLC (Rf ~0.3–0.4 in 3:7 ethyl acetate/hexane).
- Yield optimization : Excess sulfonyl chloride (1.2–1.5 eq) improves conversion, but higher equivalents may lead to di-sulfonylated byproducts.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Methodology :
- NMR analysis :
- ¹H NMR : Expect signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.6–3.8 ppm (methoxy group), and δ 2.4 ppm (methyl group on the sulfonamide).
- ¹³C NMR : Peaks at ~170 ppm (ester carbonyl), 140–125 ppm (aromatic carbons), and 21 ppm (sulfonamide methyl) confirm the structure .
- Mass spectrometry : ESI-MS should show [M+H]+ at m/z 344.1 (C₁₇H₁₈NO₄S).
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for sulfonamide derivatives like this compound?
- Methodology :
- Comparative assays : Test the compound against standardized cell lines (e.g., HEK-293 for receptor binding) using consistent protocols (e.g., IC₅₀ measurements via MTT assay).
- Structural analogs : Compare activity with related compounds (e.g., trifluoromethyl-substituted analogs in ) to identify substituent effects.
- Meta-analysis : Review literature for common experimental variables (e.g., solvent DMSO concentration, incubation time) that may skew results.
Q. How does the sulfonamide group in this compound influence its pharmacokinetic properties compared to non-sulfonylated analogs?
- Methodology :
- LogP determination : Use shake-flask method or computational tools (e.g., ChemAxon) to compare lipophilicity with analogs like methyl 2-amino-2-phenylacetate ().
- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for degradation products. Sulfonamides generally exhibit slower hepatic clearance due to hydrogen-bonding capacity .
Q. What are the challenges in crystallizing this compound, and how can they be addressed for X-ray diffraction studies?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice.
- Temperature control : Gradual cooling from 40°C to 4°C enhances crystal growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
